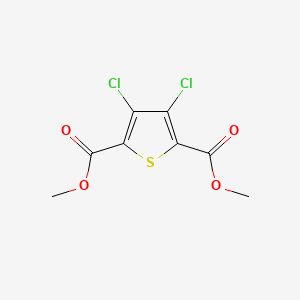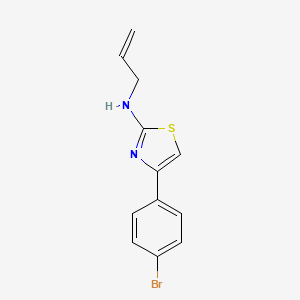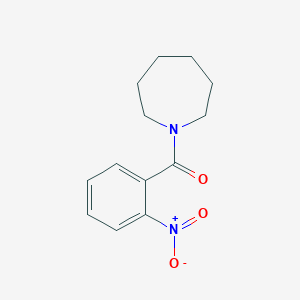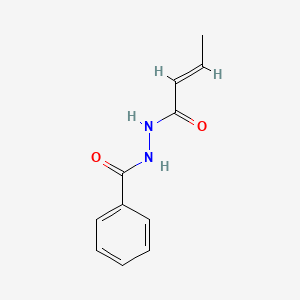![molecular formula C22H27N3O3 B5529621 8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5529621.png)
8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of diazaspiro[5.5]undecane derivatives, a group of compounds known for their diverse synthesis methods and significant biological activities. The core structure, characterized by its spirocyclic ethers and lactones, is a common motif in many natural products and pharmacologically relevant molecules.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including the specific compound , typically involves complex reactions such as the Michael addition of lithium enolate to tetrasubstituted olefin acceptors or the use of catalysts like Et3N in one-pot multi-component reactions (MCRs) (Li et al., 2014). Such methodologies highlight the diversity in synthetic approaches to access these spirocyclic compounds, offering a broad range of substituents and structural diversity.
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by spirocyclic frameworks that often include non-planar rings with chair conformations. These structural features are crucial for the compound's biological activity and are typically elucidated using techniques such as NMR, X-ray crystallography, and computational methods for geometry optimization (Zeng et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives can be influenced by various functional groups attached to the spirocyclic core. These compounds can undergo reactions such as annulation, spirocyclization, and functional group transformations. The presence of the 8-[(5-methyl-1,3-oxazol-4-yl)carbonyl] group in the compound of interest may confer unique reactivity patterns, allowing for further chemical modifications.
Physical Properties Analysis
Spirocyclic compounds like 8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one exhibit distinct physical properties, including melting points, solubility, and crystal structure, which are significant for their application in chemical and pharmaceutical research. These properties are typically assessed using analytical techniques such as melting point determination, solubility testing, and crystallography (Yuan et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(5-methyl-1,3-oxazole-4-carbonyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17-20(23-16-28-17)21(27)25-12-5-10-22(15-25)11-8-19(26)24(14-22)13-9-18-6-3-2-4-7-18/h2-4,6-7,16H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYLVFXRTLIIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(5-Methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5529544.png)
![3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5529562.png)
![3-{[1-ethyl-3-(hydroxymethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5529567.png)

![3-{5-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide](/img/structure/B5529581.png)
![9-[(3-methylisoxazol-5-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5529582.png)
![6-cyclopropyl-N-[2-(pyridin-2-ylthio)ethyl]pyrimidin-4-amine](/img/structure/B5529590.png)
![3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide](/img/structure/B5529592.png)

![7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B5529627.png)
![N,N,2-trimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5529633.png)

![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5529651.png)
